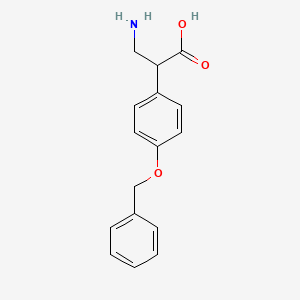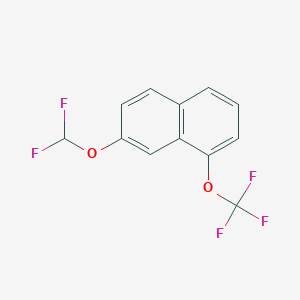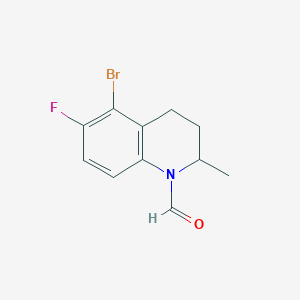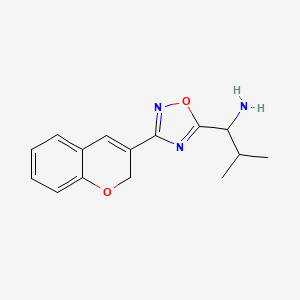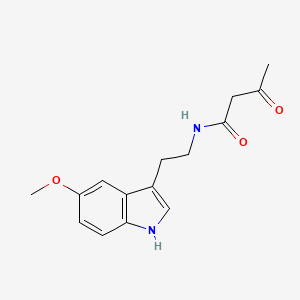
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is an organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of an indole moiety substituted with a methoxy group at the 5-position and an ethyl chain linked to a 3-oxobutanamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The 5-methoxyindole undergoes alkylation with an appropriate ethylating agent to introduce the ethyl chain.
Amidation: The resulting intermediate is then subjected to amidation with 3-oxobutanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Shares a similar indole structure with an iodo substitution.
5-Methoxy-N,N-diisopropyltryptamine: Another indole derivative with methoxy substitution.
Uniqueness
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is unique due to its specific substitution pattern and the presence of the 3-oxobutanamide group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
112081-40-0 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)7-15(19)16-6-5-11-9-17-14-4-3-12(20-2)8-13(11)14/h3-4,8-9,17H,5-7H2,1-2H3,(H,16,19) |
Clé InChI |
NMQJDEDRZIUFBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




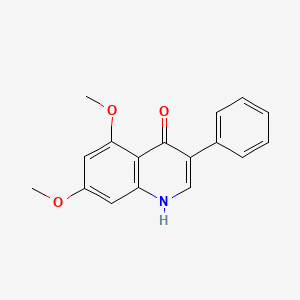
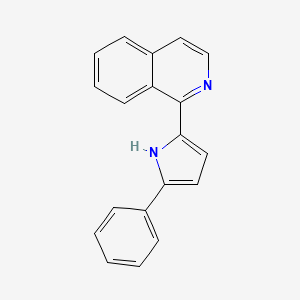
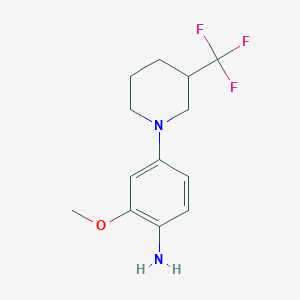
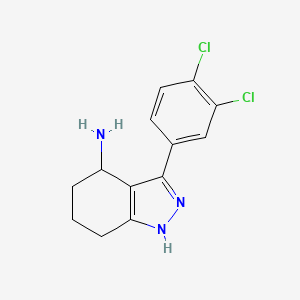
![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
